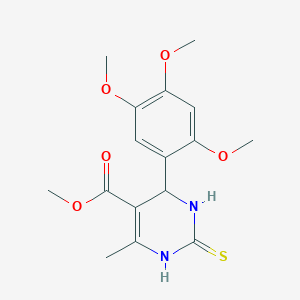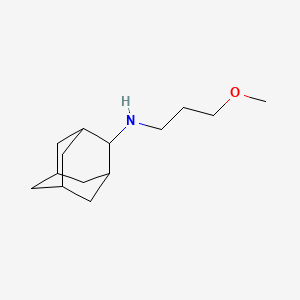![molecular formula C19H16F2N2 B5057128 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5057128.png)
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, also known as FP-PA-NBOMe, is a novel psychoactive substance belonging to the NBOMe family. This compound has gained significant attention in recent years due to its potent hallucinogenic effects and potential therapeutic applications.
Mécanisme D'action
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the compound. The activation of this receptor leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The administration of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to induce a range of physiological and psychological effects, including visual hallucinations, altered perception of time and space, and changes in mood and thought processes. The compound has also been shown to increase heart rate and blood pressure, as well as induce vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile for lab experiments is its high potency, which allows for the study of the 5-HT2A receptor at low concentrations. However, the compound's high potency also poses a risk for toxicity and adverse effects, making it challenging to conduct experiments safely.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, including the investigation of its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to understand the mechanism of action and physiological effects of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, as well as its potential toxicity and long-term effects on human health. Finally, the development of safer and more effective analogs of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile may have significant implications for the treatment of mental health disorders.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile involves the reaction of 2-fluoro-4-(1-pyrrolidinyl)phenylacetonitrile with 4-fluorobenzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 2-fluoro-4-(1-pyrrolidinyl)phenylboronic acid using a palladium catalyst. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction. The compound has also been used in research to study the serotonin 2A receptor (5-HT2A), which is implicated in the pathophysiology of several psychiatric disorders.
Propriétés
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(2-fluoro-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2/c20-17-6-3-14(4-7-17)16(13-22)11-15-5-8-18(12-19(15)21)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNQDVTUVNJSLM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC(=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-methyl-2-phenyl-1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5057049.png)
![ethyl (5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5057055.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057057.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5057059.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![3-({[(2-ethyl-5-pyrimidinyl)methyl]amino}methyl)-N,N-dimethyl-2-pyridinamine](/img/structure/B5057085.png)
![(2-aminoethyl)[4-(2-biphenylyloxy)butyl]amine](/img/structure/B5057088.png)
![1-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole](/img/structure/B5057093.png)

![2-{[4-(2-naphthyloxy)butyl]amino}ethanol](/img/structure/B5057110.png)

![N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5057152.png)
